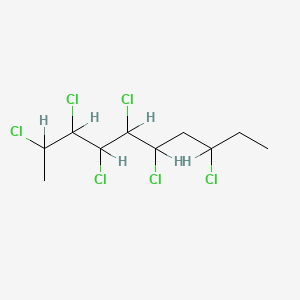

2,3,4,5,6,8-Hexachlorodecane

Description

2,3,4,5,6,8-Hexachlorodecane is a chlorinated paraffin (CP) with a 10-carbon backbone and six chlorine atoms substituted at positions 2, 3, 4, 5, 6, and 6. Chlorinated paraffins are industrial chemicals used as flame retardants, plasticizers, and lubricant additives.

Properties

CAS No. |

1852481-27-6 |

|---|---|

Molecular Formula |

C10H16Cl6 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

2,3,4,5,6,8-hexachlorodecane |

InChI |

InChI=1S/C10H16Cl6/c1-3-6(12)4-7(13)9(15)10(16)8(14)5(2)11/h5-10H,3-4H2,1-2H3 |

InChI Key |

GJGHBJCMOWRRSZ-UHFFFAOYSA-N |

SMILES |

CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |

Synonyms |

chlorowax 500C |

Origin of Product |

United States |

Preparation Methods

2,3,4,5,6,8-Hexachlorodecane is synthesized through the chlorination of paraffin waxes. The process involves the reaction of paraffin hydrocarbons with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate . Industrial production methods involve the continuous chlorination of paraffin waxes in large reactors, followed by purification and stabilization steps to ensure the desired product quality .

Chemical Reactions Analysis

2,3,4,5,6,8-Hexachlorodecane undergoes several types of chemical reactions, including:

Oxidation: Chlorinated paraffins can be oxidized to form various chlorinated alcohols and acids.

Reduction: Reduction reactions can lead to the formation of less chlorinated paraffins.

Substitution: Chlorine atoms in 2,3,4,5,6,8-Hexachlorodecane can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3,4,5,6,8-Hexachlorodecane has a wide range of scientific research applications:

Chemistry: It is used as a plasticizer and flame retardant in various chemical formulations.

Biology: Studies have investigated its bioaccumulation in aquatic organisms, such as fish.

Mechanism of Action

The mechanism by which 2,3,4,5,6,8-Hexachlorodecane exerts its effects involves the binding of the compound to alpha-2-urinary globulin in male rats. This binding forms degradation-resistant complexes in the kidney, leading to cell death and sustained regenerative cell proliferation, which can result in renal tumors . The compound also causes peroxisome proliferation and down-regulation of alpha-2-urinary globulin synthesis in the liver .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The position of chlorine atoms on the decane chain critically influences physicochemical and toxicological properties. Key structural differences between 2,3,4,5,6,8-Hexachlorodecane and other hexachlorodecanes include:

Physicochemical Properties

Chlorine position impacts hydrophobicity (log Kow), solubility, and volatility:

- 2,3,4,5,6,8-Hexachlorodecane : Mid-chain Cl clustering likely increases hydrophobicity compared to terminal-substituted isomers, reducing water solubility.

- 1,2,5,6,9,10-Hexachlorodecane (CP-4/CP-5) : Symmetric Cl distribution may enhance stability and resistance to degradation .

- 1,1,1,3,9,10-Hexachlorodecane : Branched Cl substitution could lower melting points and increase volatility compared to linear isomers .

Environmental Persistence and Metabolism

- Metabolic Pathways: In chicken liver microsomes, heptachlorodecane (C10Cl7) is metabolized into monohydroxylated hexachlorodecane (C10Cl6OH) . The Cl positions in 2,3,4,5,6,8-Hexachlorodecane may hinder enzymatic access, slowing metabolism compared to less chlorinated or symmetrically substituted isomers. Human liver microsomes produce both monohydroxy-hexachlorodecane and monohydroxy-heptachlorodecane metabolites, suggesting isomer-specific metabolic outcomes .

Persistence :

Mid-chain Cl clustering in 2,3,4,5,6,8-Hexachlorodecane may reduce microbial degradation rates compared to isomers like CP-4/CP-5, which are more readily metabolized due to symmetric substitution .

Toxicity and Bioaccumulation

- Acute Toxicity: Limited data exist, but chlorinated paraffins with higher Cl content generally exhibit greater toxicity.

- Metabolite Toxicity : Hydroxylated metabolites (e.g., C10Cl6OH) derived from hexachlorodecanes may disrupt endocrine systems or induce oxidative stress .

Research Findings and Data Gaps

Key Studies on Chlorinated Decanes

- Metabolism in Vertebrates: Chicken microsomes metabolize heptachlorodecane into monohydroxy-hexachlorodecane, while human microsomes produce additional metabolites . Structural differences in Cl substitution (e.g., 2,3,4,5,6,8 vs. 1,2,5,6,9,10) likely alter metabolic rates and pathways.

Environmental Analysis :

Data Gaps

- No direct studies on 2,3,4,5,6,8-Hexachlorodecane were identified in the evidence. Further research is needed to clarify its environmental fate, toxicity, and regulatory status relative to well-characterized CPs like CP-4/CP-5.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.